3-Amino-5-fluoro-N-(2-methylpropyl)benzamide
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Overview
Description
3-Amino-5-fluoro-N-(2-methylpropyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group at the third position, a fluorine atom at the fifth position, and an N-(2-methylpropyl) substituent on the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-fluoro-N-(2-methylpropyl)benzamide can be achieved through several synthetic routes. One common method involves the following steps:
Nitration: The starting material, 3-fluorobenzamide, undergoes nitration to introduce a nitro group at the third position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Alkylation: The resulting 3-amino-5-fluorobenzamide is then alkylated with 2-methylpropyl bromide in the presence of a base such as potassium carbonate (K2CO3) to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-fluoro-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to form a corresponding amine or hydrocarbon derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield 3-nitro-5-fluoro-N-(2-methylpropyl)benzamide, while nucleophilic substitution of the fluorine atom could produce 3-amino-5-hydroxy-N-(2-methylpropyl)benzamide.
Scientific Research Applications
3-Amino-5-fluoro-N-(2-methylpropyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with specific biological targets.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study the interactions of small molecules with proteins and other biomolecules.
Industrial Applications: The compound is explored for its potential use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-Amino-5-fluoro-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine substituents play a crucial role in modulating the compound’s binding affinity and specificity. The N-(2-methylpropyl) group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-fluorobenzamide: Lacks the N-(2-methylpropyl) substituent, which may affect its biological activity and physicochemical properties.
3-Amino-5-chloro-N-(2-methylpropyl)benzamide: Similar structure but with a chlorine atom instead of fluorine, which can influence its reactivity and interactions with biological targets.
3-Amino-5-methyl-N-(2-methylpropyl)benzamide: Contains a methyl group instead of fluorine, potentially altering its electronic properties and reactivity.
Uniqueness
3-Amino-5-fluoro-N-(2-methylpropyl)benzamide is unique due to the presence of both an amino group and a fluorine atom on the benzamide ring, along with the N-(2-methylpropyl) substituent. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-amino-5-fluoro-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-7(2)6-14-11(15)8-3-9(12)5-10(13)4-8/h3-5,7H,6,13H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJWVBJIAJWABX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC(=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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